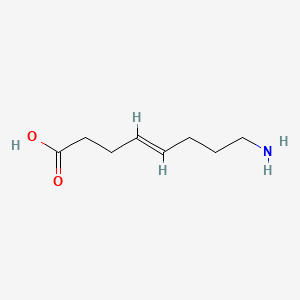

8-Aminooct-4-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

55348-89-5 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(E)-8-aminooct-4-enoic acid |

InChI |

InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-2H,3-7,9H2,(H,10,11)/b2-1+ |

InChI Key |

VIBUBBGZNCHOEE-OWOJBTEDSA-N |

Isomeric SMILES |

C(C/C=C/CCC(=O)O)CN |

Canonical SMILES |

C(CC=CCCC(=O)O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Aminooct 4 Enoic Acid and Its Analogs

Chemo- and Regioselective Synthetic Routes to 8-Aminooct-4-enoic Acid

The synthesis of this compound, a non-proteinogenic amino acid, presents unique challenges due to the presence of multiple reactive sites: a terminal amino group, a carboxylic acid, and an internal double bond. Achieving chemo- and regioselectivity is therefore paramount in its synthesis.

Strategies for Carbon-Carbon Bond Formation with Alkenyl Moieties

The construction of the eight-carbon backbone with a double bond at the C4 position is a critical step. Various carbon-carbon bond-forming reactions can be employed to create the necessary alkenyl moiety. organic-chemistry.orgnumberanalytics.comvanderbilt.edu

One common strategy involves the use of organometallic reagents. For instance, the coupling of an organometallic species containing a four-carbon fragment with a suitable four-carbon electrophile already possessing the double bond can be effective. organic-chemistry.org Radical reactions also offer a powerful tool for C-C bond formation, where a radical initiator can trigger the coupling of appropriate precursors. libretexts.org

Another approach is the utilization of sigmatropic rearrangements, such as the Claisen rearrangement, which can furnish γ,δ-unsaturated carbonyl compounds with high stereochemical control. researchgate.net This method is particularly useful for establishing the C4-C5 double bond with a predictable geometry.

Table 1: Selected Methods for Carbon-Carbon Bond Formation

| Reaction Type | Reagents/Catalysts | Key Features |

| Organometallic Coupling | Grignard reagents, Organolithium compounds | Versatile for creating C-C single bonds which can be precursors to the alkenyl moiety. organic-chemistry.org |

| Radical Addition | AIBN, Bu3SnH | Effective for forming C-C bonds under mild conditions. libretexts.org |

| Claisen Rearrangement | Lewis acids, High temperatures | Provides excellent stereocontrol over the newly formed double bond. researchgate.net |

Introduction of the Amino Functionality at the ω-Position

Introducing an amino group at the terminal (ω) position of the carbon chain requires regioselective methods to avoid reaction at other sites. The ω-position refers to the terminal carbon atom of the aliphatic chain. nagoya-u.jp

One effective method is the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) with a suitable ω-halo-alkenoate, followed by hydrazinolysis to release the primary amine. This method prevents over-alkylation and provides the desired ω-amino functionality cleanly.

Another strategy is the reduction of a terminal azide (B81097). An ω-azido-alkenoate can be prepared via nucleophilic substitution of an ω-halo-alkenoate with sodium azide. Subsequent reduction of the azide group, commonly achieved through catalytic hydrogenation or with reagents like triphenylphosphine (B44618) (the Staudinger reaction), yields the primary amine. This method is highly chemoselective, as the azide functionality is orthogonal to many other functional groups. acs.org

Furthermore, the selective introduction of a trifluoroacetyl protecting group on the ω-amino group of a basic amino acid can be achieved by reacting a trifluoroacetic acid ester in an alkaline aqueous medium. google.com This allows for differential protection of amino groups in molecules with multiple amine functionalities.

Table 2: Methods for ω-Amination

| Method | Reagents | Key Features |

| Gabriel Synthesis | Potassium phthalimide, Hydrazine | Classic method for primary amine synthesis, avoids over-alkylation. |

| Azide Reduction | NaN3, H2/Pd or PPh3 | Highly chemoselective and mild reduction to the amine. acs.org |

| Reductive Amination | NH3, NaBH3CN | Direct conversion of a terminal aldehyde or ketone to an amine. |

| Trifluoroacetylation | Trifluoroacetic acid ester, Alkali | Selective protection of the ω-amino group. google.com |

Carboxylic Acid Group Formation and Derivatization

The final step in the synthesis of this compound is the formation or deprotection of the carboxylic acid group. If the synthesis was carried out using a protected carboxylate, such as an ester, a simple hydrolysis step is required. Acidic or basic hydrolysis can be employed, depending on the compatibility with other functional groups in the molecule.

Alternatively, the carboxylic acid moiety can be introduced at the end of the synthesis by oxidizing a terminal alcohol or aldehyde. Reagents like Jones reagent (CrO3/H2SO4) or potassium permanganate (B83412) (KMnO4) can be used for this purpose, although care must be taken to avoid oxidation of the double bond. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) followed by further oxidation, can also be utilized.

Derivatization of the carboxylic acid, for example, to form amides or esters, can be achieved using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to an acyl chloride followed by reaction with an appropriate nucleophile. mdpi.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound requires precise control over the stereochemistry at one or more chiral centers. This is often accomplished through the use of chiral auxiliaries or asymmetric catalysis. wikipedia.org

Applications of Chiral Auxiliaries and Catalysis in Enantioselective Pathways

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral amino acids, auxiliaries such as Evans' oxazolidinones or pseudoephedrine can be used. wikipedia.org These auxiliaries are attached to the carboxylic acid or amino group and, through steric hindrance, guide the approach of reagents to one face of the molecule, leading to a high degree of enantioselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. unl.edu

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. organic-chemistry.orgrsc.orgnih.govnih.gov For instance, transition metal catalysts bearing chiral ligands can be employed for enantioselective hydrogenations to set a chiral center or for cross-coupling reactions to form the carbon backbone. organic-chemistry.org Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a powerful tool for the enantioselective synthesis of amino acids. nih.govsioc-journal.cn

Table 3: Chiral Approaches

| Approach | Example | Key Features |

| Chiral Auxiliaries | Evans' Oxazolidinones, Pseudoephedrine | High diastereoselectivity, auxiliary is often recoverable. wikipedia.org |

| Asymmetric Catalysis | Chiral Rhodium or Ruthenium complexes | High enantiomeric excesses, high turnover numbers. organic-chemistry.org |

| Organocatalysis | Proline-derived catalysts | Metal-free, environmentally benign conditions. nih.govsioc-journal.cn |

Diastereoselective Approaches for Stereochemical Control

When a molecule already contains a chiral center, the introduction of a new stereocenter can be influenced by the existing one. This is known as diastereoselective synthesis. rsc.orgosi.lvnih.govnih.gov For example, in the synthesis of a derivative of this compound that already possesses a chiral center, the stereochemical outcome of a subsequent reaction, such as the reduction of a ketone or the alkylation of an enolate, can be controlled.

Substrate-controlled diastereoselection relies on the inherent stereochemistry of the starting material to direct the formation of the new stereocenter. nih.gov For example, chelation control, where a metal ion coordinates to two functional groups within the substrate, can lock the molecule into a specific conformation, leading to a highly diastereoselective reaction.

Reagent-controlled diastereoselection involves the use of a chiral reagent that selectively reacts with one diastereotopic face of the substrate. This approach is particularly useful when the substrate's inherent diastereoselectivity is low or directs the reaction towards the undesired diastereomer.

Visible light-promoted photoredox catalysis has also been developed for the stereoselective synthesis of unnatural α-amino acids, providing a convenient method using ubiquitous carboxylic acids as radical precursors. researchgate.netrsc.org

Biocatalytic and Biotechnological Production of Amino Fatty Acids

The synthesis of non-natural, bifunctional molecules such as ω-amino fatty acids is of significant interest for the production of high-performance polymers like polyamides. rsc.org Biotechnological routes, utilizing either isolated enzymes or whole-cell systems, offer a sustainable alternative to traditional chemical methods, which often rely on harsh conditions and fossil-fuel-based feedstocks. rsc.orggoogle.com These biocatalytic approaches are marked by high selectivity and operation under mild conditions. The production of ω-amino fatty acids can be achieved from renewable resources like vegetable oils or sugars through carefully designed multi-enzyme cascades. rsc.orgsciepublish.com

Enzyme-Mediated Transformations for Amine and Alkene Introduction

The synthesis of a specific molecule like this compound requires precise enzymatic tools capable of introducing both a terminal amine group and an internal carbon-carbon double bond. This is achieved through a combination of enzymes, often used in cascade reactions.

Amine Introduction via Transamination:

The introduction of a terminal amine group onto a fatty acid backbone is most effectively catalyzed by ω-transaminases (ω-TAs). acs.org These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. acs.org In the context of ω-amino acid synthesis, the process involves the amination of an ω-oxo fatty acid.

ω-Transaminases are increasingly used for preparing unnatural amino acids through both kinetic resolution and asymmetric synthesis. acs.orgrsc.org A key advantage is the ability to use inexpensive and readily available amine donors like isopropylamine (B41738) or L-alanine. nih.govrsc.org The use of isopropylamine is particularly advantageous as its deaminated product, acetone, is volatile and can be easily removed to drive the reaction equilibrium towards product formation. nih.gov

The substrate specificity of ω-TAs is a critical factor. Many wild-type enzymes have a narrow substrate range, often limited to small substituents. nih.gov However, protein engineering and site-directed mutagenesis have been successfully employed to expand the substrate scope of these enzymes, allowing them to accommodate bulkier substrates, such as long-chain ω-oxo acids. nih.govnih.gov For instance, engineering the small binding pocket of the ω-TA from Ochrobactrum anthropi (OATA) has enabled it to accept substrates with substituents larger than an ethyl group. nih.gov

| Enzyme | Source Organism | Amine Donor | Substrate Example | Application | Ref |

| ω-Transaminase (OATA) | Ochrobactrum anthropi | Isopropylamine | Keto acids | Synthesis of unnatural amino acids | nih.gov |

| ω-Transaminase (Vf-ATA) | Vibrio fluvialis | (S)-α-methylbenzylamine | Ketones | Synthesis of long-chain aliphatic amines | uni-greifswald.de |

| ω-Amino Acid:Pyruvate Transaminase (ω-APT) | Alcaligenes denitrificans | L-β-Amino-n-butyric acid | Pyruvate | Kinetic resolution of β-amino acids | nih.gov |

| Transaminase (GzTA) | Gibberella zeae | (R)-α-methylbenzylamine | Pyruvate | Synthesis of (R)-amino acids | nih.gov |

Alkene Introduction and Preservation:

Introducing a double bond at a specific internal position, such as the C4 position in this compound, is a significant enzymatic challenge. The most feasible biocatalytic strategy involves using an unsaturated fatty acid as a starting precursor. Enzymes that introduce unsaturation into fatty acid chains are known as fatty acid desaturases. These enzymes could potentially be used to convert a saturated C8 acid into oct-4-enoic acid, which would then enter a pathway for terminal amination.

Alternatively, recent discoveries have revealed enzymes capable of producing terminal alkenes (α-olefins) from fatty acids. One prominent example is the cytochrome P450 enzyme OleT from Jeotgalicoccus species (OleTJE), which catalyzes the oxidative decarboxylation of fatty acids to form 1-alkenes. asm.orggsartor.org This enzyme is part of the cyp152 P450 family and represents a distinct biosynthetic pathway for hydrocarbon production from fatty acid intermediates. asm.org Another class of enzyme, represented by UndB, is a non-heme diiron integral membrane enzyme that also efficiently converts fatty acids into terminal alkenes. acs.org While these enzymes produce terminal rather than internal double bonds, they demonstrate the growing enzymatic repertoire available for modifying fatty acid backbones, which can be harnessed and engineered for specific synthetic goals. acs.orgpnas.org

Whole-Cell Biotransformation Systems for Amino Acid Synthesis

Whole-cell biocatalysis offers a powerful platform for complex, multi-step syntheses like the production of ω-amino fatty acids. nih.gov Using an entire microbial cell, such as engineered Escherichia coli or Yarrowia lipolytica, as the catalyst avoids the need for costly enzyme purification and provides a native environment for cofactor regeneration (e.g., NAD(P)H and PLP), which is essential for the activity of oxidoreductases and transaminases. nih.govnih.govresearchgate.net

The production of ω-amino fatty acids in a whole-cell system typically involves a heterologously expressed enzymatic cascade. google.comfrontiersin.org A general pathway for converting a fatty acid to an ω-amino fatty acid proceeds as follows:

Terminal Oxidation: The fatty acid is first oxidized at its terminal methyl (ω) group. This is often accomplished by a cytochrome P450 monooxygenase system, which includes the P450 enzyme itself and its redox partners. nih.govresearchgate.net This initial hydroxylation step produces an ω-hydroxy fatty acid.

Dehydrogenation: The ω-hydroxy fatty acid is then oxidized to an ω-oxo fatty acid by one or more alcohol dehydrogenases (ADHs). uni-greifswald.de

Amination: Finally, a ω-transaminase (ω-TA) catalyzes the amination of the ω-oxo fatty acid to produce the desired ω-amino fatty acid. frontiersin.org

For a molecule like this compound, a hypothetical whole-cell catalyst would be engineered to express a fatty acid desaturase to create the C4 double bond in a C8 precursor, followed by the three-step cascade of a P450 monooxygenase, an alcohol dehydrogenase, and a ω-transaminase to install the terminal amine group.

| Host Organism | Key Enzymes Expressed | Precursor | Product | Ref |

| Escherichia coli | Oleate Hydratase (OhyA), Alcohol Dehydrogenase (ADH), Baeyer-Villiger Monooxygenase (BVMO), Esterase | Oleic Acid | ω-Hydroxy nonanoic acid, n-Nonanoic acid | researchgate.net |

| Yarrowia lipolytica | ω-Transaminase (ω-CvTAER) | Dodecanoic acid | ω-Amino dodecanoic acid | frontiersin.org |

| Escherichia coli | Alcohol Dehydrogenase (ADH), Amine Transaminase (ATA), Photoactivated Decarboxylase (Cv-FAP) | Ricinoleic acid | (S,Z)-heptadec-9-en-7-amine | uni-greifswald.de |

| Escherichia coli | Alanine Dehydrogenase (AlaDH), Transaminase (AvtA) | 2-Keto-3-methylvalerate | L-isoleucine | nih.gov |

Mechanistic Investigations of Chemical Reactivity of 8 Aminooct 4 Enoic Acid

Reactivity of the Primary Amine Moiety

The primary amine group (—NH₂) at the C8 position is characterized by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties.

The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile, capable of attacking electrophilic centers. This inherent reactivity necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions while other parts of the molecule are being modified. jk-sci.com Carbamates are the most common class of protecting groups for amines, as they are readily installed, inert to a wide range of reaction conditions, and can be removed under specific, mild conditions. wikiwand.com

The choice of protecting group is critical and is often guided by the stability required during subsequent reaction steps and the conditions needed for its eventual removal. An "orthogonal" protection strategy, where different protecting groups can be removed under distinct conditions (e.g., acidic, basic, or hydrogenolysis), is a powerful tool in complex syntheses. jk-sci.comwikiwand.com

Below is a table summarizing common amine protecting groups, their installation reagents, and standard deprotection conditions.

| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid (TFA), HCl) pressbooks.pub |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) pressbooks.pub |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) jk-sci.compressbooks.pub |

This table is generated based on common knowledge in organic chemistry and information from multiple sources. jk-sci.comwikiwand.compressbooks.pub

The nucleophilic character of the primary amine allows it to readily form amide bonds by reacting with activated carboxylic acid derivatives. This reaction is fundamental to the synthesis of peptides and other complex molecules. The direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. organicchemistrytutor.com

To facilitate amide bond formation, the carboxylic acid must first be activated. This is commonly achieved using coupling reagents. organicchemistrytutor.com Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic coupling agent that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgorgsyn.org This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the byproduct, dicyclohexylurea (DCU). wikipedia.org

The general mechanism for DCC-mediated coupling is as follows:

The carboxyl group of an acid attacks the carbodiimide (B86325) carbon of DCC.

An amine then attacks the carbonyl carbon of this reactive intermediate.

Rearrangement and departure of the dicyclohexylurea leaving group yields the amide. organic-chemistry.org

To increase reaction rates and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with DCC. leah4sci.com

| Coupling Reagent | Abbreviation | Description |

| Dicyclohexylcarbodiimide | DCC | A widely used, cost-effective reagent. The DCU byproduct is poorly soluble in most organic solvents. leah4sci.comwikipedia.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | A water-soluble carbodiimide. The urea (B33335) byproduct is also water-soluble, simplifying purification. leah4sci.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium (B103445) salt-based reagent known for high efficiency. |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | An effective phosphonium salt reagent, particularly useful for coupling sterically hindered amino acids. wikipedia.org |

This table provides a summary of common coupling agents used in amide bond synthesis. leah4sci.comwikipedia.org

Transformations Involving the Carboxylic Acid Group

The carboxylic acid moiety (—COOH) is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification: The most common method for converting a carboxylic acid into an ester is the Fischer esterification. This equilibrium reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is driven to completion by using a large excess of the alcohol or by removing water as it is formed. byjus.comscienceinfo.com The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. scienceinfo.comchemistrysteps.com

Amidation: As discussed from the amine's perspective (Section 3.1.2), the carboxylic acid group can be converted into an amide. This requires activation with a coupling reagent like DCC or EDC to form a reactive intermediate that can be readily attacked by an amine. organicchemistrytutor.comorganic-chemistry.org

The removal of the carboxyl group (decarboxylation) from a simple aliphatic carboxylic acid is generally challenging and requires harsh conditions. wikipedia.org For molecules like 8-aminooct-4-enoic acid, which lack activating groups such as a β-keto or β-nitro substituent, thermal decarboxylation is not a facile process. wikipedia.org

However, specific synthetic methods have been developed for this transformation. The Barton decarboxylation is a radical-based method applicable to aliphatic carboxylic acids. wikipedia.orgorgsyn.org The process involves two key steps:

Conversion of the carboxylic acid into a thiohydroxamate ester, often called a Barton ester. jk-sci.com

The Barton ester is then heated in the presence of a radical initiator (like AIBN) and a hydrogen atom donor (like tributyltin hydride or tertiary thiols), which initiates a radical chain reaction resulting in the cleavage of the C-C bond and release of CO₂, replacing the carboxyl group with a hydrogen atom. wikipedia.orgchemistryschool.net

Another named reaction, the Krapcho decarboxylation , is effective for esters possessing an electron-withdrawing group in the β-position and typically uses a salt like lithium chloride in a high-boiling solvent like DMSO. wikipedia.orgchem-station.com While not directly applicable to the free carboxylic acid, it represents a potential pathway if the molecule were first converted to an appropriate β-activated ester.

Chemical Modifications of the Alkene Functionality

The carbon-carbon double bond at the C4-C5 position is a site of high electron density, making it susceptible to attack by electrophiles in a class of reactions known as electrophilic additions. libretexts.org

A summary of common alkene modifications is presented in the table below.

| Reaction | Reagents | Product | Stereochemistry |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Ni | Alkane (8-Aminooctanoic acid) | Syn-addition libretexts.orgwikipedia.org |

| Halogenation (e.g., Bromination) | Br₂ in CCl₄ or CH₂Cl₂ | Vicinal dihalide (4,5-Dibromo-8-aminooctanoic acid) | Anti-addition leah4sci.comchemistrysteps.com |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Two carbonyl compounds (Aldehydes/Ketones) | Cleavage of C=C bond masterorganicchemistry.com |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Two carbonyl compounds (Ketones/Carboxylic acids) | Cleavage of C=C bond masterorganicchemistry.commasterorganicchemistry.com |

| Syn-Dihydroxylation | OsO₄ (catalytic), NMO; or cold, dilute KMnO₄ | Vicinal diol (4,5-Dihydroxy-8-aminooctanoic acid) | Syn-addition libretexts.orglibretexts.orgjove.com |

| Anti-Dihydroxylation | 1. RCO₃H (e.g., mCPBA); 2. H₃O⁺ | Vicinal diol (4,5-Dihydroxy-8-aminooctanoic acid) | Anti-addition libretexts.orglibretexts.org |

This table outlines key reactions involving the alkene functional group. leah4sci.comlibretexts.orgwikipedia.orgchemistrysteps.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.orgjove.com

Catalytic Hydrogenation: This reaction reduces the alkene to an alkane. It occurs in the presence of molecular hydrogen (H₂) and a metal catalyst like palladium, platinum, or nickel. wikipedia.orgstudy.com The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond as it is adsorbed onto the catalyst surface. libretexts.org

Halogenation: Alkenes react with halogens like chlorine (Cl₂) or bromine (Br₂) to form vicinal dihalides. The reaction mechanism involves the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the opposite face, resulting in anti-addition of the two halogen atoms across the double bond. chemistrysteps.comlumenlearning.com

Ozonolysis: This reaction cleaves the double bond and replaces it with two carbonyl groups. wikipedia.org The initial product is an ozonide, which is then treated in a "workup" step.

Reductive workup (e.g., using zinc and water or dimethyl sulfide) yields aldehydes or ketones. masterorganicchemistry.com

Oxidative workup (e.g., using hydrogen peroxide) oxidizes any resulting aldehydes to carboxylic acids. masterorganicchemistry.commasterorganicchemistry.com

Dihydroxylation: This process adds two hydroxyl (—OH) groups across the double bond to form a vicinal diol (a glycol). The stereochemical outcome depends on the reagents used:

Syn-dihydroxylation is achieved using osmium tetroxide (OsO₄, often in catalytic amounts with a co-oxidant like NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reagents add both hydroxyl groups to the same face of the double bond. libretexts.orgwikipedia.org

Anti-dihydroxylation is typically a two-step process. First, the alkene is treated with a peroxyacid (like m-CPBA) to form an epoxide. Subsequent acid-catalyzed ring-opening of the epoxide with water leads to the formation of the diol with the two hydroxyl groups on opposite faces. libretexts.orglibretexts.org

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond of the carbon-carbon double bond acts as a nucleophile and attacks an electrophile. In the case of this compound, the double bond at the C4 position is susceptible to such attacks.

The general mechanism involves the initial attack of an electrophile (E+) on the double bond, leading to the formation of a carbocation intermediate. The position of the positive charge will be determined by the stability of the carbocation, with tertiary and secondary carbocations being more stable than primary ones. For the C4-C5 double bond in this compound, the attack of an electrophile could lead to a carbocation at either C4 or C5. The subsequent attack of a nucleophile (Nu-) on the carbocation completes the addition reaction.

A common example of an electrophilic addition is the reaction with hydrogen halides (HX). The proton (H+) acts as the electrophile, and the halide ion (X-) acts as the nucleophile. The reaction would proceed as follows:

Protonation of the double bond: The π electrons of the C4=C5 double bond attack the hydrogen atom of the hydrogen halide, forming a C-H bond and a carbocation at the more substituted carbon (Markovnikov's rule). In this case, secondary carbocations would be formed at either C4 or C5.

Nucleophilic attack by the halide: The halide ion then attacks the carbocation, forming a new C-X bond.

The presence of the amino (-NH2) and carboxylic acid (-COOH) functional groups at the ends of the molecule could potentially influence the reaction through intramolecular interactions, although direct participation is unlikely due to the distance from the double bond.

Table 1: Predicted Products of Electrophilic Addition of HX to this compound

| Reagent | Predicted Product(s) |

| HCl | 8-Amino-5-chlorooctanoic acid and 8-Amino-4-chlorooctanoic acid |

| HBr | 8-Amino-5-bromooctanoic acid and 8-Amino-4-bromooctanoic acid |

| HI | 8-Amino-5-iodooctanoic acid and 8-Amino-4-iodooctanoic acid |

Hydrogenation and Halogenation Studies

Hydrogenation:

Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds to single bonds. In this reaction, hydrogen gas (H2) is added across the double bond in the presence of a metal catalyst. For this compound, this reaction would result in the formation of 8-Aminooctanoic acid.

The reaction is typically carried out using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the catalyst, followed by the stepwise addition of hydrogen atoms to the carbon atoms of the double bond. This process is generally a syn-addition, meaning that both hydrogen atoms add to the same side of the double bond.

Table 2: Predicted Outcome of Hydrogenation of this compound

| Reagent | Catalyst | Predicted Product |

| H₂ | Pd/C, PtO₂, or Raney Ni | 8-Aminooctanoic acid |

Halogenation:

Halogenation involves the addition of halogens (e.g., Cl₂, Br₂) across the double bond. The mechanism for halogenation is also an electrophilic addition, but it proceeds through a cyclic halonium ion intermediate rather than a carbocation.

Formation of the halonium ion: The halogen molecule becomes polarized as it approaches the electron-rich double bond. The π electrons of the double bond attack the partially positive halogen atom, displacing the other halogen atom as a halide ion and forming a three-membered ring called a halonium ion.

Nucleophilic attack by the halide ion: The halide ion then attacks one of the carbon atoms of the halonium ion from the side opposite to the ring (anti-addition), opening the ring and resulting in the formation of a vicinal dihalide.

For this compound, halogenation would lead to the formation of 8-Amino-4,5-dihalooctanoic acid.

Table 3: Predicted Products of Halogenation of this compound

| Reagent | Predicted Product |

| Cl₂ | 8-Amino-4,5-dichlorooctanoic acid |

| Br₂ | 8-Amino-4,5-dibromooctanoic acid |

Olefin Metathesis and Cyclization Reactions

Olefin Metathesis:

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. For a molecule like this compound, which contains both a terminal amino group and a terminal carboxylic acid group, along with an internal double bond, both intermolecular and intramolecular metathesis reactions could be envisioned, although the latter is more likely to be a focus of synthetic interest.

Specifically, Ring-Closing Metathesis (RCM) could be a potential reaction if the molecule were appropriately functionalized to bring the two ends of the molecule into proximity. However, in its current form, this compound is a linear molecule and would not undergo RCM on its own.

A more relevant metathesis reaction for this compound would be cross-metathesis with another olefin. This would result in the exchange of substituents between the two reacting double bonds. The outcome of such a reaction would depend on the reaction partner and the catalyst used.

Cyclization Reactions:

Intramolecular cyclization of this compound could potentially lead to the formation of a lactam, a cyclic amide. This would involve the nucleophilic attack of the terminal amino group on the carbonyl carbon of the carboxylic acid group. However, this is a condensation reaction and does not directly involve the double bond.

The double bond could participate in cyclization reactions under different conditions, for example, through an intramolecular Michael addition if the carboxylic acid were converted to a more reactive derivative, or through other radical or transition-metal-catalyzed cyclization pathways. For instance, a radical cyclization could be initiated at a position alpha to the carboxylic acid, followed by attack of the resulting radical onto the double bond.

The feasibility and outcome of such cyclization reactions would be highly dependent on the specific reaction conditions, including the choice of reagents and catalysts. Without specific experimental data, any proposed cyclization pathway remains speculative.

Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis of 8 Aminooct 4 Enoic Acid

Chromatographic Separation Methods for Isolation and Purity Assessment

Chromatography is fundamental to the analysis of 8-Aminooct-4-enoic acid, enabling its separation from complex mixtures and an assessment of its purity. The selection of a specific chromatographic technique is contingent on the sample matrix, the required resolution, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of amino acids due to its high resolution and sensitivity. As amino acids like this compound possess low volatility and may lack a strong UV chromophore, derivatization is often employed prior to detection. bco-dmo.org

Method Development Strategy: The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and peak shape.

Stationary Phase Selection: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of derivatized amino acids. mdpi.comresearchgate.net These columns separate analytes based on their hydrophobicity. For this compound, a C18 column provides sufficient retention and resolution.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. researchgate.netmdpi.com The gradient is optimized to ensure the elution of the target compound with a symmetric peak shape and good separation from any impurities.

Derivatization: Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) imparts a fluorescent tag to the primary amine of this compound, enabling highly sensitive fluorescence detection. bco-dmo.org

Detection: Fluorescence detection is preferred for OPA-derivatized amino acids, offering low detection limits. bco-dmo.org If derivatization is not performed, techniques like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be used. nih.gov

Table 1: Example HPLC Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) bco-dmo.org |

| Mobile Phase A | 0.1 M Sodium Acetate Buffer (pH 4.11) bco-dmo.org |

| Mobile Phase B | Acetonitrile mdpi.com |

| Gradient Program | Linear gradient from 5% B to 70% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C mdpi.com |

| Derivatization Reagent | o-phthaldialdehyde (OPA) with 2-mercaptoethanol (B42355) bco-dmo.org |

| Detection | Fluorescence Detector (Ex: 330 nm, Em: 418 nm) bco-dmo.org |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Due to the polar and non-volatile nature of amino acids, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. thermofisher.com

Derivatization and Analysis: The carboxyl and amino functional groups of this compound must be chemically modified. A common two-step derivatization process involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester) by reacting with an alcohol in the presence of an acid catalyst. mdpi.com

Acylation/Silylation: The amino group is then acylated or, more commonly, silylated. Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen on the amino group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. thermofisher.com

The resulting volatile derivative can be separated on a nonpolar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane) and detected using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). thermofisher.com

Table 2: Representative GC-MS Method for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide) |

| Column | SLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Scan Range | 50-550 m/z |

Ion-exchange chromatography (IEC) is a classic and highly reliable method for separating amino acids based on their net charge. ijpjournal.compickeringlabs.com This technique is particularly well-suited for separating this compound from other amino acids in a complex biological or synthetic sample. altabioscience.com

Principle of Separation: The separation is typically performed on a cation-exchange column, which has a stationary phase with negatively charged functional groups (e.g., sulfonated polystyrene-divinylbenzene resin). pickeringlabs.comwikipedia.org At a low pH, amino acids are protonated and carry a net positive charge, allowing them to bind to the column. libretexts.org

Elution is achieved by a stepwise or gradient increase in the pH and/or the cation concentration (e.g., sodium or lithium ions) of the mobile phase. pickeringlabs.com As the pH increases, the amino acids gradually lose their positive charge, weaken their interaction with the stationary phase, and elute from the column. The specific pH at which an amino acid elutes is related to its isoelectric point. Detection is commonly performed after post-column derivatization with ninhydrin, which reacts with amino acids to form a colored compound detectable by UV-Vis spectrophotometry. libretexts.org193.16.218

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. core.ac.uk Both ¹H NMR and ¹³C NMR experiments are essential for characterizing this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the aminomethylene group (-CH₂-NH₂), the protons adjacent to the double bond, the olefinic protons (-CH=CH-), the protons along the aliphatic chain, and the protons alpha to the carboxyl group. steelyardanalytics.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. steelyardanalytics.com Key signals would include the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm), the two sp² hybridized carbons of the double bond (δ ≈ 120-140 ppm), and the various sp³ hybridized carbons of the alkyl chain. steelyardanalytics.comkpwulab.com

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the final structure. core.ac.uksteelyardanalytics.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-C OOH) | - | ~175-180 |

| C2 (-C H₂-COOH) | ~2.3-2.5 | ~30-35 |

| C3 (-C H₂-C4) | ~2.1-2.3 | ~25-30 |

| C4 (-C H=CH-) | ~5.3-5.5 | ~125-130 |

| C5 (-CH=C H-) | ~5.3-5.5 | ~128-132 |

| C6 (-C H₂-C5) | ~2.0-2.2 | ~30-35 |

| C7 (-C H₂-C8) | ~1.6-1.8 | ~28-33 |

| C8 (-C H₂-NH₂) | ~2.9-3.1 | ~40-45 |

Note: Predicted values are estimates based on typical chemical shift ranges for similar functional groups and may vary depending on solvent and other experimental conditions.

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. springernature.com When coupled with a chromatographic system (GC-MS or LC-MS), it provides a powerful analytical combination. nih.govcreative-proteomics.com

Molecular Ion and Fragmentation: In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. uni-saarland.de For this compound (C₈H₁₅NO₂), the expected nominal molecular weight is 157 amu.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is a unique fingerprint of the molecule. Key fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. msu.edu

Loss of neutral molecules: The loss of water (H₂O, M-18) or the carboxyl group as COOH (M-45) or CO₂ (M-44) are characteristic fragmentations for carboxylic acids. libretexts.org

Cleavage along the alkyl chain: Fragmentation can occur at various points along the carbon chain, particularly around the double bond. msu.edu

Analysis of the m/z values of these fragment ions allows for the reconstruction of the molecule's structure, corroborating data from NMR spectroscopy. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that covalent bonds within a molecule vibrate at specific frequencies. masterorganicchemistry.comspecac.com When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that plots transmittance against wavenumber. specac.comcompoundchem.com This spectrum provides a unique molecular "fingerprint" that reveals the compound's functional group composition. specac.com

For this compound, the key functional groups are a primary amine (-NH₂), a carboxylic acid (-COOH), a carbon-carbon double bond (C=C), and aliphatic carbon-hydrogen bonds (C-H). Each of these groups produces characteristic absorption bands in the IR spectrum.

The carboxylic acid functional group is identifiable by two distinct absorptions: a very broad O-H stretching band, typically appearing in the 2500–3300 cm⁻¹ region, and a strong, sharp C=O (carbonyl) stretching band around 1700–1725 cm⁻¹. masterorganicchemistry.comspecac.com The primary amine group shows N-H stretching vibrations in the 3200–3400 cm⁻¹ range. researchgate.net The C=C double bond from the alkene moiety typically exhibits a moderate absorption band in the 1640–1680 cm⁻¹ region. vscht.cz Additionally, the C-H bonds associated with the double bond (vinylic C-H) show stretching absorptions at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H bonds of the octene chain absorb just below 3000 cm⁻¹. masterorganicchemistry.comvscht.cz

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Peak Characteristics |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Primary Amine | N-H Stretch | 3200 - 3400 | Medium |

| Alkene | C=C Stretch | 1640 - 1680 | Medium, Sharp |

| Vinylic C-H | C-H Stretch | > 3000 | Medium |

Hyphenated Analytical Approaches

Hyphenated techniques, which combine two or more analytical methods, offer enhanced capabilities for separation and identification. For complex analyses involving amino acids like this compound, coupling a chromatographic separation method with mass spectrometry provides superior selectivity and sensitivity.

GC-MS for Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and thermally stable compounds. core.ac.uk In this method, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of a capillary column. mdpi.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be used for structural identification by comparing it to spectral libraries. core.ac.ukimpactfactor.org

However, amino acids such as this compound are non-volatile and prone to thermal degradation due to their zwitterionic nature at physiological pH. mdpi.comnih.gov Therefore, direct analysis by GC-MS is not feasible. To overcome this limitation, derivatization is required to convert the amino acid into a more volatile and thermally stable analogue, a process discussed in detail in section 4.4. iu.edu Once derivatized, GC-MS becomes a highly effective tool for identifying and quantifying this compound, even in complex biological matrices. nih.gov

LC-MS for Non-Volatile Species and Quantitative Studies

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of non-volatile, polar, and thermally labile compounds like this compound. nih.govlumtech.com.cn This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. nih.gov

In a typical LC-MS analysis, the sample is first separated on a reversed-phase column (e.g., C18). nih.gov The separated components then flow into the mass spectrometer's ion source, where they are ionized. Electrospray ionization (ESI) is a commonly used "soft" ionization technique that is well-suited for polar molecules like amino acids, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺ or a deprotonated ion [M-H]⁻. nih.govmdpi.com

LC-MS provides not only the molecular weight of the analyte but can also be used for structural elucidation through tandem mass spectrometry (MS/MS). In MS/MS, a specific ion is selected and fragmented to produce a characteristic pattern that aids in its unequivocal identification. mdpi.com This technique is highly sensitive and allows for the accurate quantification of this compound in various samples over a wide dynamic range. nih.govresearchgate.net

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Feature | GC-MS | LC-MS |

|---|---|---|

| Analyte Volatility | Requires high volatility | Suitable for non-volatile compounds |

| Derivatization | Mandatory | Often optional, but can enhance performance |

| Separation Principle | Boiling point and column affinity | Polarity and column affinity |

| Common Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Primary Application | Identification in complex mixtures (post-derivatization) | Quantitative and qualitative analysis of polar species |

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical technique. iu.edu For this compound, derivatization is crucial for GC-MS analysis and can significantly improve performance in LC-MS. thermofisher.comcreative-proteomics.com The primary goals are to increase volatility and thermal stability for GC-MS, and to improve chromatographic retention and enhance detector response for LC-MS. mdpi.com

For GC-MS analysis , the polar amine and carboxyl functional groups must be masked. Common strategies include:

Silylation: This process replaces the active hydrogens on the amine and carboxyl groups with a trimethylsilyl (TMS) group, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comresearchgate.net The resulting TMS-derivative is significantly more volatile and thermally stable.

Acylation/Esterification: Alkyl chloroformates, such as ethyl chloroformate (ECF) or propyl chloroformate, react with both the amino and carboxyl groups to form stable derivatives suitable for GC-MS analysis. nih.govnih.gov This method is rapid and effective for a wide range of amino acids.

For LC-MS analysis , derivatization aims to attach a tag to the amino acid that improves its chromatographic behavior or increases its ionization efficiency. scispace.com Popular pre-column derivatization reagents include:

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC reacts quickly with primary and secondary amines to produce highly stable, fluorescent derivatives that can be detected by both UV and fluorescence detectors, and are amenable to MS analysis. creative-proteomics.com

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with the amino group to form a phenylthiocarbamoyl (PTC) derivative, which can be readily analyzed by reversed-phase HPLC. thermofisher.comshimadzu.com

Dansyl Chloride: This reagent reacts with primary and secondary amino groups to yield highly fluorescent derivatives, enabling sensitive detection. creative-proteomics.com

9-fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is another common reagent that reacts with amino groups to form stable, fluorescent adducts. nih.gov

The choice of derivatization strategy depends on the analytical technique being employed, the nature of the sample matrix, and the specific goals of the analysis, whether for qualitative screening or precise quantification.

Table 3: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Abbreviation | Target Group(s) | Primary Technique | Advantage(s) |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH₂, -COOH, -OH | GC-MS | Increases volatility and thermal stability. mdpi.comresearchgate.net |

| Ethyl Chloroformate | ECF | -NH₂, -COOH | GC-MS | Rapid reaction, forms stable derivatives. nih.gov |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary/Secondary Amines | LC-MS, HPLC | Forms highly stable, fluorescent derivatives. creative-proteomics.com |

| Phenylisothiocyanate | PITC | Primary/Secondary Amines | LC-MS, HPLC | Rapid reaction, produces stable derivatives. creative-proteomics.comshimadzu.com |

| Dansyl Chloride | DNS-Cl | Primary/Secondary Amines | LC-MS, HPLC | Yields strongly fluorescent derivatives for high sensitivity. nih.govcreative-proteomics.com |

Biochemical Pathways and Metabolic Role of Unsaturated ω Amino Acids

Incorporation and Metabolism of 8-Aminooct-4-enoic Acid in Biological Systems

The metabolism of this compound likely involves its incorporation into cellular components and subsequent breakdown to yield energy or biosynthetic precursors. The presence of both a carboxylic acid and an amino group, along with a double bond, suggests a hybrid metabolic pathway that shares features with both fatty acid and amino acid metabolism.

Investigations into Biosynthetic Pathways for Unsaturated Amino Fatty Acids

The biosynthesis of an unsaturated ω-amino acid like this compound is not as clearly defined as that of proteinogenic amino acids or common fatty acids. However, a plausible pathway can be hypothesized based on known enzymatic reactions. The carbon skeleton likely originates from fatty acid synthesis pathways, while the terminal amino group is likely introduced via a transamination reaction.

The initial steps would mirror the de novo synthesis of fatty acids, starting with acetyl-CoA and malonyl-CoA. nih.gov Chain elongation would proceed until an 8-carbon unsaturated fatty acid precursor is formed. The introduction of the double bond at the fourth carbon (Δ4) could be catalyzed by a specific desaturase enzyme.

The final and crucial step would be the amination of the ω-carbon (C8). This is likely achieved through the action of an ω-transaminase. These enzymes catalyze the transfer of an amino group from a donor molecule, such as glutamate (B1630785) or alanine, to the terminal carbon of a keto-acid. nih.gov Therefore, the immediate precursor to this compound would be 8-oxo-oct-4-enoic acid.

| Postulated Biosynthetic Pathway of this compound | |

| Step | Description |

| 1. Carbon Chain Synthesis | Iterative condensation of acetyl-CoA and malonyl-CoA to form an 8-carbon fatty acyl chain. |

| 2. Desaturation | Introduction of a cis-double bond between carbons 4 and 5 by a Δ4-desaturase. |

| 3. Oxidation | Oxidation of the terminal methyl group (C8) to a carbonyl group, forming 8-oxo-oct-4-enoic acid. |

| 4. Transamination | Transfer of an amino group from an amino donor (e.g., glutamate) to the C8-carbonyl group, catalyzed by an ω-transaminase, to yield this compound. |

Catabolic Pathways and Degradation Mechanisms

The degradation of this compound is anticipated to proceed through a combination of amino acid and fatty acid catabolic pathways. The initial step would likely involve the removal of the α-amino group, a common feature of amino acid catabolism. libretexts.org This can occur through transamination, converting the ω-amino acid back to its corresponding ω-oxo-acid, or through oxidative deamination. libretexts.org

Following deamination, the resulting 8-oxo-oct-4-enoic acid would likely enter the β-oxidation pathway, similar to other unsaturated fatty acids. The presence of the double bond at an even-numbered carbon (Δ4) would require the action of an isomerase to shift the double bond to a position amenable to the standard β-oxidation machinery. Specifically, an enoyl-CoA isomerase would be required to convert the cis-Δ4 double bond to a trans-Δ2 double bond, allowing the β-oxidation cycle to proceed.

| Postulated Catabolic Pathway of this compound | |

| Step | Description |

| 1. Deamination | Removal of the amino group from C8 via transamination or oxidative deamination, yielding 8-oxo-oct-4-enoic acid. |

| 2. Activation | Conversion of 8-oxo-oct-4-enoic acid to its CoA ester, 8-oxo-oct-4-enoyl-CoA, by an acyl-CoA synthetase. |

| 3. β-Oxidation (Cycle 1) | The first round of β-oxidation proceeds normally, yielding acetyl-CoA and a shortened 6-oxo-hex-2-enoyl-CoA. |

| 4. Isomerization | The cis-Δ2 double bond is converted to a trans-Δ2 double bond by an enoyl-CoA isomerase. |

| 5. β-Oxidation (Subsequent Cycles) | β-oxidation continues, breaking down the remaining carbon chain into acetyl-CoA units. |

Enzymatic Transformations and Biochemical Reactions

The metabolism of this compound is dependent on a suite of specific enzymes capable of recognizing and acting upon its unique structure.

Enzyme Characterization and Reaction Kinetics Related to this compound

While specific kinetic data for enzymes acting on this compound are not available, the characteristics of enzyme families known to catalyze similar reactions can provide insights.

ω-Transaminases (ω-TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes are crucial for the synthesis and degradation of ω-amino acids. nih.gov They exhibit varying substrate specificities, with some capable of acting on a range of linear and branched-chain substrates. nih.gov The reaction kinetics of ω-TAs are typically studied by monitoring the formation of the keto-acid product or the consumption of the amino donor.

Acyl-CoA Synthetases: These enzymes are responsible for the activation of fatty acids by converting them to their CoA esters. They exhibit broad substrate specificity for fatty acids of different chain lengths and saturation levels.

Enoyl-CoA Isomerases: These enzymes are essential for the β-oxidation of unsaturated fatty acids with double bonds at odd-numbered positions. They catalyze the isomerization of cis- or trans-double bonds to the trans-Δ2 position.

| Key Enzyme Classes in this compound Metabolism | ||

| Enzyme Class | Reaction Catalyzed | Potential Role |

| ω-Transaminase | Reversible transfer of an amino group to a keto-acid. | Biosynthesis (amination) and Catabolism (deamination). |

| Acyl-CoA Synthetase | Activation of carboxylic acids to their CoA esters. | Preparation for β-oxidation. |

| Acyl-CoA Dehydrogenase | Introduction of a double bond in an acyl-CoA molecule. | A key step in β-oxidation. |

| Enoyl-CoA Isomerase | Isomerization of the position of a double bond in an enoyl-CoA intermediate. | Required for the β-oxidation of unsaturated fatty acids. |

| Thiolase | Cleavage of a β-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA. | Final step in each cycle of β-oxidation. |

Role of Specific Enzymes in the Metabolism of Long-Chain Amino Acids

The metabolism of long-chain amino acids, particularly those with functional groups at the ω-position, involves specialized enzymes. For instance, the catabolism of the branched-chain amino acids (leucine, isoleucine, and valine) is initiated by a branched-chain aminotransferase. nih.gov While this compound is not a branched-chain amino acid, this highlights the principle of specific aminotransferases for different classes of amino acids.

Furthermore, the degradation of lysine, which has an ε-amino group, follows a complex pathway involving several unique enzymes. This suggests that the metabolism of this compound may also require enzymes with specific adaptations to handle the terminal amino group in conjunction with the unsaturated carbon chain.

Intermediary Metabolism and Flux Analysis

The metabolic flux of this compound through various pathways would determine its ultimate physiological role. If it is primarily directed towards catabolism, it would serve as an energy source, with its carbon skeleton being converted to acetyl-CoA for entry into the citric acid cycle.

Alternatively, the intermediates of its catabolism could be channeled into other biosynthetic pathways. For example, the acetyl-CoA generated could be used for the synthesis of other fatty acids, cholesterol, or ketone bodies. The amino group, upon its removal, could be transferred to α-keto acids to synthesize other amino acids or enter the urea (B33335) cycle for excretion.

A comprehensive understanding of the metabolic flux would require stable isotope tracing studies, which have not yet been reported for this specific compound. Such studies would involve labeling this compound with isotopes like ¹³C or ¹⁵N and tracking the distribution of these labels into various metabolic pools over time. This would provide quantitative data on the rates of its synthesis, degradation, and conversion to other metabolites.

Position of this compound within Broader Metabolic Networks

While specific metabolic pathways for this compound are not extensively documented, its structure suggests several potential points of entry into the broader metabolic network. The carbon skeleton of amino acids can be converted into intermediates of the tricarboxylic acid (TCA) cycle, which can then be used for ATP generation, gluconeogenesis, or fatty acid synthesis. nih.gov The degradation of amino acids yields an ammonium (B1175870) ion, which is typically processed through the urea cycle, and a carbon skeleton that enters central metabolic pathways. nih.gov

Given its eight-carbon chain, this compound could potentially undergo processes analogous to fatty acid β-oxidation. byjus.com In this scenario, the molecule would be broken down into acetyl-CoA units. However, the presence of the terminal amino group and the double bond at the C4 position would necessitate a modified enzymatic pathway compared to standard saturated fatty acid degradation. The initial step would likely involve the removal of the amino group through the action of a transaminase, converting the ω-amino acid into a semialdehyde, which could then be oxidized to a dicarboxylic acid and enter pathways for dicarboxylate metabolism.

The table below outlines a hypothetical metabolic pathway for this compound, drawing parallels from known amino acid and fatty acid degradation pathways.

| Metabolic Step | Enzyme Class (Hypothetical) | Intermediate Product | Metabolic Fate |

| Transamination | ω-Aminotransferase | Oct-4-ene-1,8-dial | Further oxidation |

| Dehydrogenation | Aldehyde Dehydrogenase | Oct-4-enedioic acid | Entry into β-oxidation-like pathway |

| Hydration & Oxidation | Enoyl-CoA Hydratase / Hydroxyacyl-CoA Dehydrogenase | 3-Keto-oct-4-enedioyl-CoA | Thiolytic cleavage |

| Thiolysis | β-Ketothiolase | Acetyl-CoA + Hex-2-enedioyl-CoA | TCA Cycle / Further oxidation |

This table represents a hypothetical pathway based on established metabolic principles.

Isotopic Labeling Studies for Metabolic Flux Determination

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.org The use of stable isotope-labeled compounds, such as those containing ¹³C or ¹⁵N, allows researchers to trace the path of atoms through metabolic networks. creative-proteomics.com While no specific isotopic labeling studies have been published for this compound, the methodology provides a clear framework for how its metabolic flux could be determined.

In a typical experiment, a biological system (e.g., cell culture) would be supplied with an isotopically labeled precursor. nih.gov For this compound, one could synthesize a version with uniform ¹³C labeling ([U-¹³C]-8-Aminooct-4-enoic acid) or specific labeling at the nitrogen atom ([¹⁵N]-8-Aminooct-4-enoic acid). chempep.com After a period of incubation, metabolites would be extracted and their mass isotopomer distributions analyzed by mass spectrometry or NMR spectroscopy. wikipedia.org This data, combined with a stoichiometric model of the relevant metabolic network, allows for the calculation of intracellular fluxes. nih.gov

Such studies could elucidate:

The relative contributions of this compound to different metabolic pools (e.g., TCA cycle intermediates, other amino acids).

The rate of its catabolism and its turnover within the cell.

Connections to other metabolic pathways not immediately obvious from its structure.

| Isotopic Tracer | Analytical Technique | Information Gained |

| [U-¹³C]-8-Aminooct-4-enoic acid | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Fate of the carbon skeleton, entry points into central carbon metabolism. |

| [¹⁵N]-8-Aminooct-4-enoic acid | Mass Spectrometry (MS) | Fate of the amino group, transamination rates, and nitrogen metabolism. |

Role as a Noncanonical Amino Acid and Protein Integration

Noncanonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. mdpi.com The ability to incorporate ncAAs into proteins at specific sites allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function and the creation of proteins with new properties. nih.gov This is typically achieved through the use of an orthogonal translation system, which consists of an aminoacyl-tRNA synthetase and its cognate tRNA that are engineered to be specific for the ncAA and to recognize a unique codon, often a nonsense (stop) codon like UAG (amber) or UGA (opal). biorxiv.orgresearchgate.net

While the direct incorporation of this compound into proteins has not been reported, the principles of genetic code expansion could be applied to it. Furthermore, research into related compounds, such as other unsaturated amino acids, provides a blueprint for how this could be achieved. The reference to 2-aminooct-7-enoic acid and its derivatives suggests that ncAAs with unsaturated alkyl chains are of particular interest for introducing bioorthogonal handles for chemical modification or for probing protein environments.

The process for integrating an ncAA like 2-aminooct-7-enoic acid or this compound would involve:

Engineering an Orthogonal Synthetase-tRNA Pair: A synthetase from one organism (e.g., E. coli) would be mutated through directed evolution to specifically recognize the target ncAA and charge it onto its corresponding orthogonal tRNA. nih.gov

Gene Modification: The gene for the protein of interest would be mutated to include a unique codon (e.g., the amber stop codon, TAG) at the desired site of ncAA incorporation.

Expression: The engineered synthetase, tRNA, and the modified target gene are co-expressed in a host organism (e.g., E. coli or yeast) in the presence of the ncAA in the growth medium. The orthogonal system then directs the incorporation of the ncAA at the specified position in the protein.

The unsaturated bond in the side chain of these amino acids could serve as a reactive handle for "click chemistry" reactions, allowing for the site-specific labeling of proteins with fluorescent probes, crosslinkers, or other moieties.

| Component | Function | Example |

| Noncanonical Amino Acid (ncAA) | Provides novel chemical functionality | 2-aminooct-7-enoic acid |

| Orthogonal Aminoacyl-tRNA Synthetase | Specifically recognizes and activates the ncAA | Engineered E. coli tyrosyl-tRNA synthetase |

| Orthogonal tRNA | Is charged with the ncAA and recognizes a unique codon | Engineered tRNATyr with modified anticodon |

| Unique Codon | Specifies the site of ncAA incorporation in the mRNA | UAG (amber stop codon) |

Applications of 8 Aminooct 4 Enoic Acid in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter, which can be introduced at various positions within the 8-Aminooct-4-enoic acid backbone, theoretically allows for its use as a chiral building block. Chiral building blocks are essential for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety.

Enantioselective Construction of Complex Architectures

In principle, enantiomerically pure forms of this compound could serve as versatile starting materials for the construction of intricate molecular architectures. The amino and carboxylic acid functionalities provide handles for a wide range of chemical transformations, such as peptide couplings, reductions, and oxidations. The double bond in the carbon chain offers a site for various addition reactions, including hydrogenation, halogenation, and epoxidation, which can be performed stereoselectively to introduce new chiral centers. However, specific examples of the enantioselective construction of complex architectures using this compound are not documented in readily accessible scientific literature.

Precursors for Bioactive Molecule Synthesis

Unsaturated amino acids are components of numerous naturally occurring and synthetic bioactive molecules, including antibiotics, enzyme inhibitors, and receptor ligands. The structural motif of this compound, with its specific chain length and unsaturation, could potentially be incorporated into novel drug candidates. The synthesis of peptidomimetics, where the natural peptide backbone is modified to improve stability or activity, is one area where this compound could theoretically be employed. Despite this potential, there is a lack of specific studies detailing the use of this compound as a direct precursor for the synthesis of known bioactive molecules.

Scaffold for the Development of Novel Polymers and Oligomers

The bifunctional nature of this compound makes it a suitable monomer for polymerization reactions. The amino and carboxylic acid groups can react to form amide bonds, leading to the formation of polyamides. The presence of the double bond could also be exploited for polymerization through methods such as olefin metathesis or radical polymerization, or for post-polymerization modification to introduce further functionality.

Detailed research on the synthesis and characterization of polymers and oligomers derived specifically from this compound is not currently available in the public domain. Hypothetically, such polymers could exhibit interesting properties due to the flexibility of the eight-carbon chain and the potential for hydrogen bonding from the amide linkages.

Precursor for the Synthesis of Macrocyclic Compounds and Lactams

Intramolecular cyclization of this compound could lead to the formation of macrocyclic lactams. The formation of a nine-membered ring would be the direct result of the head-to-tail cyclization of this amino acid. Such macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities.

The synthesis of lactams is a fundamental transformation in organic chemistry, and various methods could be applied to this compound to achieve this. However, specific research detailing the successful synthesis of macrocycles or lactams from this compound, including reaction conditions and yields, is not reported in the available literature.

Ligand Design and Coordination Chemistry

The amino and carboxylate groups of this compound provide potential coordination sites for metal ions. As such, it could theoretically be used as a ligand in coordination chemistry. The nitrogen atom of the amino group and the oxygen atoms of the carboxylate group can act as donors of electron pairs to a metal center, forming a coordination complex. The flexibility of the carbon chain would allow the ligand to adopt various conformations to accommodate different metal ion geometries.

The design of ligands is crucial for the development of new catalysts, imaging agents, and materials with specific electronic or magnetic properties. While the potential for this compound to act as a ligand is clear from its structure, there are no specific studies found that describe the synthesis, characterization, or application of its metal complexes.

Computational and Theoretical Studies of 8 Aminooct 4 Enoic Acid

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its protein target.

For 8-Aminooct-4-enoic acid, no molecular docking studies have been published. Such research would be invaluable in identifying potential protein targets and understanding its possible biological roles. A hypothetical molecular docking study would involve:

Target Identification: Selecting a range of clinically relevant proteins (e.g., enzymes, receptors) to test as potential binding partners.

Binding Site Prediction: Identifying the most likely binding pockets on these target proteins.

Docking Simulation: Using computational algorithms to predict the binding pose and affinity of this compound to these sites.

Interaction Analysis: Examining the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

A data table from such a study would typically look like this:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Hypothetical Protein A | - | - | - |

| Hypothetical Protein B | - | - | - |

| Hypothetical Protein C | - | - | - |

| Note: This table is for illustrative purposes only, as no experimental or computational data is currently available for this compound. |

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations can provide deep insights into a molecule's geometry, stability, and reactivity.

There are no recorded quantum chemical calculations for this compound. A theoretical investigation using methods like Density Functional Theory (DFT) or ab initio calculations could elucidate:

Conformational Analysis: Identifying the most stable three-dimensional structures (conformers) of the molecule in different environments (e.g., in a vacuum, in a solvent).

Electronic Properties: Calculating properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential, which are crucial for understanding reactivity.

Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR spectra) that could aid in the experimental identification and characterization of the compound.

A summary of potential quantum chemical calculation results could be presented as follows:

| Computational Method | Basis Set | Calculated Property | Predicted Value |

| e.g., DFT (B3LYP) | e.g., 6-31G | Lowest Energy Conformer (Dihedral Angle) | - |

| e.g., DFT (B3LYP) | e.g., 6-31G | HOMO-LUMO Gap (eV) | - |

| e.g., DFT (B3LYP) | e.g., 6-31G* | Dipole Moment (Debye) | - |

| Note: This table is for illustrative purposes only, as no computational data is currently available for this compound. |

In Silico Metabolic Pathway Reconstruction and Optimization

In silico metabolic pathway reconstruction involves the use of computational methods to model the metabolic networks of an organism. This can help in understanding how a compound is synthesized, degraded, and integrated into the broader metabolism.

The metabolic fate of this compound is currently unknown, and no in silico reconstructions of its potential metabolic pathways have been performed. Such a study would be critical for understanding its biosynthesis, degradation, and potential role as a metabolic intermediate. Key aspects of this research would include:

Enzyme Identification: Searching genomic and proteomic databases for enzymes that could potentially act on this compound or its precursors.

Pathway Mapping: Assembling the identified enzymatic reactions into a coherent metabolic pathway.

Flux Balance Analysis: Simulating the flow of metabolites through the reconstructed pathway to predict the production rates of various compounds and to identify potential bottlenecks.

Development of Predictive Models for Chemical Behavior

Predictive modeling in chemistry uses computational algorithms and statistical methods to forecast the properties and behavior of molecules. These models are often built using large datasets of known compounds.

No predictive models have been specifically developed or validated for this compound. The development of such models could predict a wide range of properties, including:

Physicochemical Properties: Such as solubility, pKa, and lipophilicity (logP).

Biological Activity: Predicting potential therapeutic effects or toxicity based on its structural features.

ADMET Properties: Forecasting its Absorption, Distribution, Metabolism, Excretion, and Toxicity profile, which is crucial for drug development.

The future of research on this compound is rich with possibilities. The application of these established computational and theoretical methods will be instrumental in unlocking the secrets of this molecule and paving the way for potential applications in various scientific fields.

Future Research Directions and Interdisciplinary Prospects

Development of Green Chemistry Approaches for Sustainable Synthesis

The imperative for environmentally benign chemical manufacturing has spurred research into sustainable methods for synthesizing unique molecules like 8-Aminooct-4-enoic acid. Future efforts will likely focus on moving away from conventional, often harsh, chemical syntheses toward greener, more efficient biocatalytic and chemo-enzymatic strategies.

One of the most promising green approaches is the use of enzymes, which operate under mild conditions and exhibit high selectivity, thereby reducing waste and energy consumption. nih.gov Biocatalysis offers streamlined access to a wide range of multifunctional and optically pure amino acids. symeres.com Enzymes such as aminotransferases, ammonia (B1221849) lyases, and engineered dehydrogenases are key candidates for developing a sustainable synthesis route. nih.govrsc.org For instance, the asymmetric reductive amination of a suitable keto-acid precursor or the enantioselective addition of ammonia to an α,β-unsaturated acid could provide a direct and atom-economical pathway. rsc.org The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, represents a particularly attractive strategy for efficient synthesis. nih.govresearchgate.net